
1-Propanol, 2,3-dibromo-, phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is a chemical compound with the molecular formula C₉H₁₅Br₆O₄P. It is known for its use as a flame retardant and has various applications in different industries. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt typically involves the bromination of 1-propanol followed by phosphorylation. The reaction conditions include:
Bromination: 1-Propanol is reacted with bromine in the presence of a solvent like carbon tetrachloride.
Phosphorylation: The dibrominated product is then reacted with phosphoric acid to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the temperature and reaction conditions.
Efficient phosphorylation: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2,3-dibromo-, phosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dibromo-1-propanol and phosphoric acid.
Scientific Research Applications
1-Propanol, 2,3-dibromo-, phosphate, sodium salt has several scientific research applications:
Mechanism of Action
The flame-retardant properties of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt are attributed to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame . The compound also forms a protective char layer on the material’s surface, further preventing the spread of fire .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with similar bromine content and applications.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Used in similar applications but has a different chemical structure and properties.
Uniqueness
1-Propanol, 2,3-dibromo-, phosphate, sodium salt is unique due to its specific combination of bromine and phosphate groups, which provide both flame-retardant properties and potential for various chemical modifications . Its sodium salt form enhances its solubility in water, making it suitable for applications where aqueous solutions are required .
Properties
CAS No. |
85251-57-6 |
|---|---|
Molecular Formula |
C3H5Br2Na2O4P |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
disodium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
QSADFGWWUMFOPA-UHFFFAOYSA-L |
Canonical SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


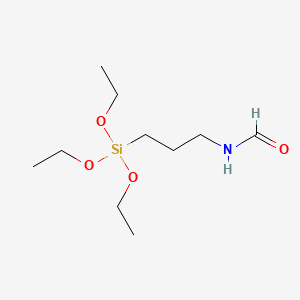
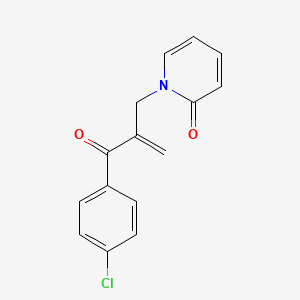
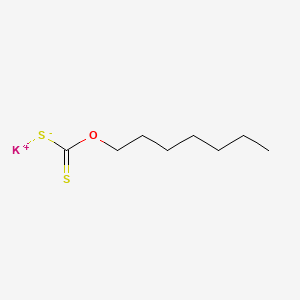
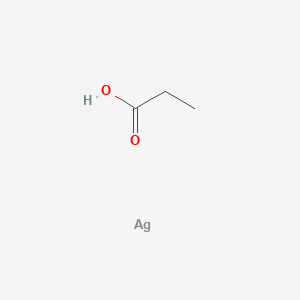


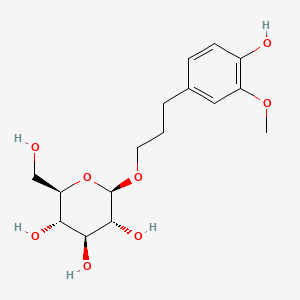
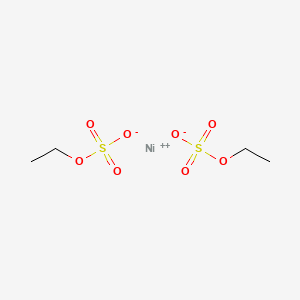


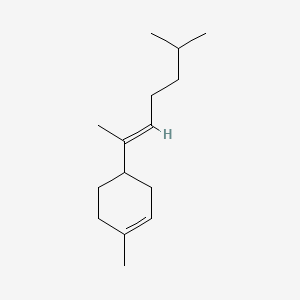


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
